Crystal-Structure-Derived Conformational and Packing Differentiation vs. Carbocyclic 3-Aryl Analogs
Single-crystal X-ray diffraction demonstrates that 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione crystallizes in the monoclinic space group P21/c with unit cell volume 1676.1 ų at 298 K [1]. Weak intermolecular C–H···O hydrogen bonds involving the furan oxygen direct a one-dimensional chain motif along the c axis that is absent in the all-phenyl analog 1,3,5-triphenylpentane-1,5-dione, which lacks a hydrogen-bond-accepting heteroatom in the 3-substituent and consequently exhibits different crystal packing [1] [2].
| Evidence Dimension | Crystal packing motif enabled by heteroaromatic oxygen |
|---|---|
| Target Compound Data | C–H···O hydrogen bonds form chains along c axis; space group P21/c, Z = 4, V = 1676.1 ų |
| Comparator Or Baseline | 1,3,5-Triphenylpentane-1,5-dione (all-carbocyclic analog) – quantitative crystal data not located in primary literature, but absence of furan oxygen precludes analogous C–H···O(heterocycle) interactions |
| Quantified Difference | Presence vs. absence of furan-directed C–H···O hydrogen-bonded chain motif; unit cell metrics unique to furan derivative |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation (λ = 0.71073 Å), T = 298 K |
Why This Matters
The furan-oxygen-directed hydrogen-bonding motif governs solid-state packing, which directly impacts solubility, mechanical stability, and formulation behavior during procurement and scale-up.
- [1] Wang H. 3-(2-Furyl)-1,5-diphenylpentane-1,5-dione. Acta Crystallographica Section E. 2007;63(4):o1584-o1585. DOI: 10.1107/S1600536807009361 View Source
- [2] Hamza SM, Hamza AM, El-Behairy MA. Heavy Metals Removal in Aqueous Solution by two Delta-diketones. Journal of Applied Sciences Research. 2008;4(12):2073-2079. View Source
